1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
CAS No.: 1417355-08-8
Cat. No.: VC2977109
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417355-08-8 |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 g/mol |
IUPAC Name | 1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H |
Standard InChI Key | QYBDYFKUGPGQJG-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)N.Cl |
Canonical SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)N.Cl |
Introduction
Chemical Identity and Structure
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride belongs to the class of tetrahydroquinoline derivatives. Its structure features a tetrahydroquinoline core with an acetyl group attached to the nitrogen atom and an amine group at the 7-position, formulated as the hydrochloride salt. This chemical entity is characterized by the following identifiers:
Parameter | Information |
---|---|
Chemical Name | 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride |
Synonyms | 1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride |
CAS Registry Number | 1417355-08-8 |
Molecular Formula | C₁₁H₁₄N₂O·HCl |
Molecular Weight | 226.7 g/mol |
The molecule consists of a partially saturated quinoline ring system with an amine substituent at position 7 and an acetyl group attached to the nitrogen at position 1, formulated as the hydrochloride salt. The saturated portion of the ring encompasses positions 1, 2, 3, and 4 of the quinoline structure, giving rise to its tetrahydroquinoline designation .
Physical and Chemical Properties
The documented physical and chemical properties of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride are summarized below:
The compound exhibits the general chemical properties associated with aromatic amines and tertiary amides. The amine group at the 7-position imparts basic character and hydrogen bond donor capabilities, while the acetyl group functions as a hydrogen bond acceptor. The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for aqueous applications in research settings .
Chemical Stability and Reactivity
Understanding the stability and reactivity profile of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is essential for laboratory handling and experimental design:
Decomposition Products
Under fire conditions, hazardous decomposition products may include:
These potential decomposition products underscore the importance of proper fire safety measures when storing and handling this compound. Fire suppression methods should utilize dry sand, dry chemical, or alcohol-resistant foam for extinction, and self-contained breathing apparatus should be worn during firefighting operations involving this material .
Supplier | Purity | Packaging Options | Additional Information |
---|---|---|---|
AK Scientific | 95% | Various | CAS: 1417355-08-8, Non-hazardous for shipping |
Combi-Blocks | Not specified | Research quantities | Safety documentation available |
CymitQuimica | 95% | Various | Available in research quantities |
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